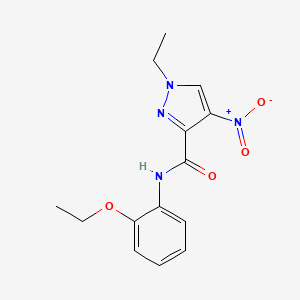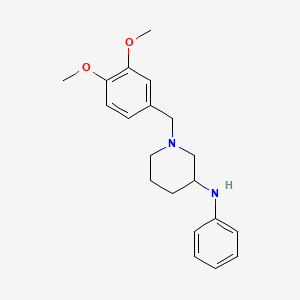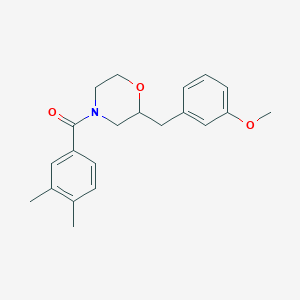![molecular formula C17H20F3NO4 B6081719 methyl 4-oxo-4-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}butanoate](/img/structure/B6081719.png)
methyl 4-oxo-4-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-oxo-4-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}butanoate, also known as TFB-TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of glutamate, the main excitatory neurotransmitter in the central nervous system. TFB-TBOA has been widely used in scientific research to study the role of EAATs in various physiological and pathological conditions.
作用機序
Methyl 4-oxo-4-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}butanoate is a competitive inhibitor of EAATs, which bind to the substrate binding site of the transporter and prevent the uptake of glutamate. By inhibiting EAATs, this compound increases the extracellular concentration of glutamate, leading to the activation of glutamate receptors and subsequent excitotoxicity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the extracellular concentration of glutamate, leading to the activation of glutamate receptors and subsequent excitotoxicity. This compound has also been shown to inhibit the uptake of other amino acids, such as aspartate, by EAATs. In addition, this compound has been shown to increase the release of dopamine in the striatum, suggesting a potential role in the regulation of dopaminergic neurotransmission.
実験室実験の利点と制限
One of the main advantages of methyl 4-oxo-4-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}butanoate is its high selectivity for EAATs, which allows for the specific inhibition of glutamate uptake without affecting other transporters or receptors. This compound is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of this compound is its potential toxicity, as it can lead to excitotoxicity and neuronal damage at high concentrations.
将来の方向性
There are several future directions for the use of methyl 4-oxo-4-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}butanoate in scientific research. One potential direction is the development of more selective and potent inhibitors of EAATs, which could be used to further investigate the role of glutamate transport in various physiological and pathological conditions. Another direction is the investigation of the role of EAATs in the regulation of synaptic plasticity and learning and memory. Finally, this compound could be used in the development of novel therapeutic agents for the treatment of neurological disorders, such as epilepsy and stroke.
合成法
Methyl 4-oxo-4-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}butanoate can be synthesized using a multi-step process involving the reaction of several reagents. The synthesis method involves the protection of the carboxylic acid group of 4-oxo-4-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}butanoic acid, followed by the coupling of the protected acid with methyl iodide. The product is then deprotected to yield this compound.
科学的研究の応用
Methyl 4-oxo-4-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}butanoate has been extensively used in scientific research to investigate the role of EAATs in various physiological and pathological conditions. It has been used to study the effects of glutamate transport on synaptic transmission, plasticity, and neuroprotection. This compound has also been used to investigate the role of EAATs in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.
特性
IUPAC Name |
methyl 4-oxo-4-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO4/c1-24-16(23)6-5-15(22)21-7-8-25-14(11-21)10-12-3-2-4-13(9-12)17(18,19)20/h2-4,9,14H,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUGNEVQAGNAQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)N1CCOC(C1)CC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(3-cyclopentylpropanoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6081637.png)
![N-(2,4-difluorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6081645.png)

![ethyl 3-(2-methylbenzyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinecarboxylate](/img/structure/B6081658.png)


![2-{1-[(4-ethoxyphenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6081680.png)
![methyl 5-{1-[(2-hydroxyethyl)amino]propylidene}-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6081699.png)
![3-chloro-N-(2-methoxyethyl)-4-({1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6081707.png)
![1-[(6-{[(2R,6S)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-L-prolinamide](/img/structure/B6081716.png)
![2-[2-(4-morpholinyl)ethyl]-8-(tetrahydro-2-furanylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6081721.png)
![7-(2,3-difluorobenzyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6081732.png)
![3-[3-(3-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B6081735.png)
![[(1-{[1-(3,5-dimethylbenzoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]methylamine trifluoroacetate](/img/structure/B6081739.png)